molecular formula C18H19Cl2N3O2S B2822280 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-78-2

2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2822280
CAS No.: 338423-78-2
M. Wt: 412.33
InChI Key: CICTVANHMBODFT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study on the synthesis of novel benzenesulfonamide derivatives revealed their potential antitumor activity. Specifically, compounds with a carbamoyl substituent showed significant activity against certain cancer cell lines, highlighting the role of benzenesulfonamides in cancer research (Sławiński & Brzozowski, 2006).

Photodynamic Therapy Applications

  • Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promise for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

  • Another study focused on the synthesis of Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating their inhibitory effects on various enzymes. This research contributes to the understanding of benzenesulfonamide derivatives in enzyme regulation (Alyar et al., 2019).

Antimicrobial and Anti-HIV Activities

  • Novel benzenesulfonamides bearing oxadiazole moieties were synthesized and evaluated for their antimicrobial and anti-HIV activities. The study provides insights into the potential therapeutic applications of benzenesulfonamide derivatives (Iqbal et al., 2006).

Mechanochemical C–N Coupling Reactions

  • A report on the use of DDQ in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones indicates the versatility of benzenesulfonamide derivatives in organic synthesis (Bera, Bhanja, & Mal, 2022).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. It’s possible that this compound is not widely studied or its mechanism of action is not yet known .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S/c1-4-7-23-10-21-18-15(23)8-11(2)12(3)17(18)22-26(24,25)16-9-13(19)5-6-14(16)20/h5-6,8-10,22H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICTVANHMBODFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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